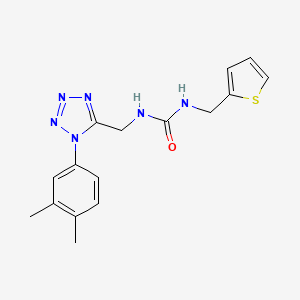
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiophene derivatives, which are part of the compound, can be synthesized through various methods. One such method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
This compound can be utilized in organic synthesis, particularly in the development of new catalytic protocols aiming for more sustainable chemistry. Its structure, containing both tetrazole and thiophene moieties, may allow it to act as a catalyst or intermediate in various organic reactions, such as the Michael addition of N-heterocycles to chalcones .
Medicinal Chemistry
The thiophene unit present in the compound is of significant interest in medicinal chemistry. Thiophene derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . This compound could serve as a precursor or scaffold for developing new drugs with these biological activities.
Bioactive Compound Synthesis
Due to the presence of nitrogen-containing heteroarene units, this compound could be involved in the synthesis of bioactive compounds. These structures are important in natural products and synthetic compounds due to their stability and ability to bind through hydrogen-bonding .
Material Science
Thiophene derivatives are also used in material science applications. The compound could be investigated for its electrical and optical properties, potentially contributing to the development of organic semiconductors or other materials .
Pharmacological Research
The compound’s structural features make it a candidate for binding with target molecules, which is crucial in pharmacological research. It could be used to study interactions with various biological targets or as a part of high-throughput screening assays to discover new drug candidates .
Agricultural Chemistry
Compounds with tetrazole and thiophene units have been described as components in fungicide, bactericide, and herbicide formulations. This compound could be explored for its efficacy in protecting crops from pests and diseases .
Environmental Chemistry
In environmental chemistry, the compound could be studied for its degradation products and their environmental impact. Understanding its breakdown could help assess its suitability and safety for use in various applications .
Chemical Education
Lastly, due to its complex structure, this compound can serve as an excellent case study in chemical education, particularly in courses related to organic chemistry and drug design. It provides a practical example of how multifunctional groups can be incorporated into a single molecule for diverse applications .
Direcciones Futuras
Thiophene and its substituted derivatives have shown interesting applications in the field of medicinal chemistry. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties, such as “1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea”, with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propiedades
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-11-5-6-13(8-12(11)2)22-15(19-20-21-22)10-18-16(23)17-9-14-4-3-7-24-14/h3-8H,9-10H2,1-2H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJQNJLQDMHQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione](/img/structure/B2586431.png)
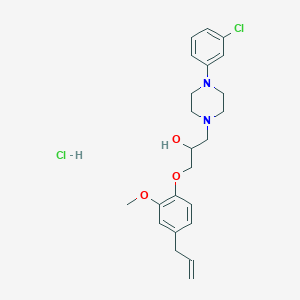
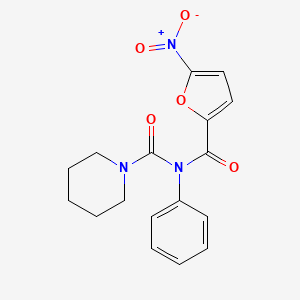
![1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol](/img/structure/B2586434.png)
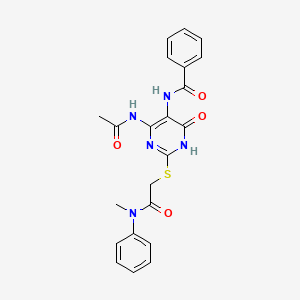
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2586437.png)
![1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2586438.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2586439.png)
![(2-Ethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2586442.png)
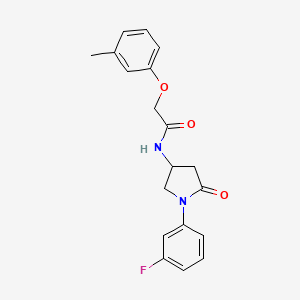
![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2586449.png)
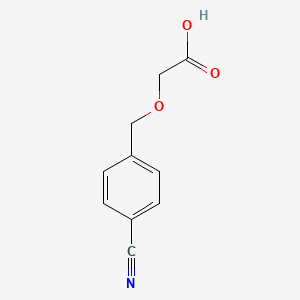
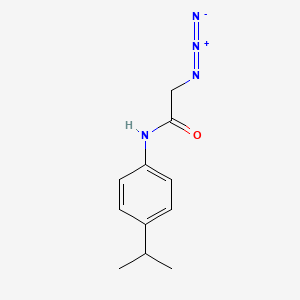
![3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2586454.png)